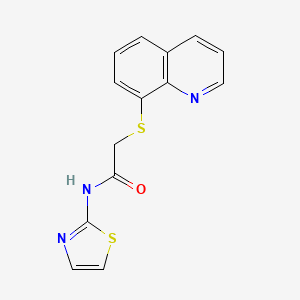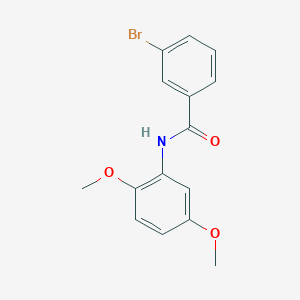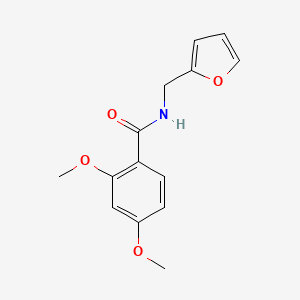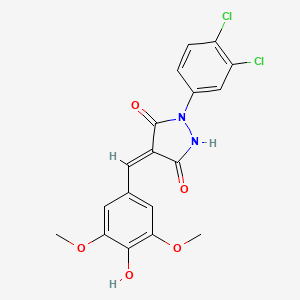![molecular formula C18H12ClN3O5 B3877815 2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3877815.png)
2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid
Overview
Description
2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound that features a combination of chloro, nitro, hydrazinylidene, and furan groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan-2-yl benzoic acid derivative, followed by the introduction of the nitrophenyl hydrazinylidene group through a condensation reaction. The final step involves the chlorination of the benzoic acid ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be implemented in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where nitro and furan groups are known to be active.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan and benzoic acid groups could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Another chloro-substituted compound with potential bioactivity.
5-nitrofuran-2-yl derivatives: Compounds with similar furan and nitro groups, known for their antimicrobial activity.
Benzoic acid derivatives: A broad class of compounds with various substitutions on the benzoic acid ring.
Uniqueness
2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of both chloro and nitro groups, along with the hydrazinylidene linkage, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c19-16-7-1-11(9-15(16)18(23)24)17-8-6-14(27-17)10-20-21-12-2-4-13(5-3-12)22(25)26/h1-10,21H,(H,23,24)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFCCXSRMYFQR-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea](/img/structure/B3877736.png)

![5-AMINO-3-[(1Z)-1-CYANO-2-(2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3877759.png)

![ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3877769.png)
![5-[1-Phenyl-3-(4-propan-2-ylphenyl)pyrazol-4-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B3877774.png)
![N-[2-(2-methylpropylidene)cyclohexylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3877781.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide](/img/structure/B3877811.png)
![(3Z)-3-({[4-(METHYLSULFANYL)PHENYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3877816.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3877823.png)
![ethyl (2Z)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877839.png)
